2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine
Description
Properties
IUPAC Name |
2-(2-ethylimidazol-1-yl)-6-methoxypyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-3-9-13-6-7-15(9)11-8(12)4-5-10(14-11)16-2/h4-7H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQPIWQIOIEEMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C2=C(C=CC(=N2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of ethylamine with glyoxal and ammonium acetate under reflux conditions.
Attachment to Pyridine Ring: The synthesized imidazole derivative is then reacted with 6-methoxy-3-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing hydrogen atoms.
Scientific Research Applications
Antimicrobial Applications
Research has indicated that derivatives of imidazo[1,2-a]pyridines, including 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine, exhibit significant antimicrobial activity. A study highlighted the synthesis of various imidazo[1,2-a]pyridine derivatives that demonstrated moderate activity against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using agar well diffusion methods .
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, a series of compounds based on the imidazo[1,2-a]pyridine framework were tested for their Minimum Inhibitory Concentration (MIC) against Pseudomonas aeruginosa. The results showed that certain derivatives had MIC values lower than those of standard antibiotics like streptomycin, indicating their potential as effective antimicrobial agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.
Data Summary: Anti-inflammatory Activity
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These findings suggest that this compound could be explored further for therapeutic applications in inflammatory diseases .
Anticancer Research
The anticancer potential of this compound has been evaluated through various studies. In vivo experiments using xenograft models showed that treatment with derivatives of imidazo[1,2-a]pyridine significantly reduced tumor sizes compared to controls.
Case Study: Tumor Growth Inhibition
A notable study involved administering the compound to mice with human tumor xenografts. The results indicated a marked decrease in tumor growth rates, suggesting its efficacy as a candidate for cancer therapy .
Future Directions and Conclusion
The diverse applications of this compound highlight its potential as a valuable compound in medicinal chemistry. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethyl-imidazol-1-YL)-acetic acid
- 2-(2-Ethyl-imidazol-1-YL)-propionic acid
- 1,3-bis(2-benzimidazolyl)benzene
Uniqueness
2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine is unique due to the presence of both an imidazole and a methoxy-substituted pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Biological Activity
2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine is a compound characterized by its unique structural features, including an imidazole ring and a methoxy-substituted pyridine ring. This combination endows the compound with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₁₄N₄O
- Molar Mass : 218.26 g/mol
- Density : 1.25 g/cm³ (predicted)
- Boiling Point : 444.8 °C (predicted)
- pKa : 4.80 (predicted) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, while the pyridine ring participates in π-π interactions with aromatic residues in proteins, modulating enzyme activity.
- Receptor Binding : The compound may act as a ligand for specific receptors, influencing signaling pathways that are crucial for various physiological processes .
Antimicrobial Activity
Research indicates that derivatives of imidazole and pyridine compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 2 μg/ml against Staphylococcus aureus .
Anticancer Activity
Studies on imidazole derivatives have demonstrated promising anticancer effects. For instance, compounds derived from similar structures have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and glioblastoma (C6). Specific IC₅₀ values indicate effective concentrations that lead to apoptosis in cancer cells .
Study on Antitubercular Agents
A related study synthesized N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine derivatives, which exhibited excellent inhibitory activity against Mycobacterium tuberculosis with low nanomolar MIC values. This suggests that the structural features of imidazole-containing compounds could be leveraged for developing new antitubercular agents .
Enzyme Inhibition Studies
In another research effort, a series of alkyl and aryl ether derivatives bearing imidazole rings were evaluated for their enzyme inhibition profiles. The results indicated significant inhibition against carbonic anhydrases (hCA I and hCA II), with IC₅₀ values ranging from 4.13 to 15.67 nM .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(2-Ethyl-imidazol-1-YL)-acetic acid | Imidazole derivative | Moderate antibacterial activity |
| 1,3-bis(2-benzimidazolyl)benzene | Benzimidazole core | Anticancer properties |
| This compound | Imidazole & methoxy-pyridine | Broad-spectrum antimicrobial & anticancer activity |
Q & A
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Detailed reporting : Include exact molar ratios, solvent grades, and equipment specifications (e.g., microwave synthesizer parameters).
- Open data : Deposit spectral data (NMR, MS) in repositories like ChemSpider or PubChem .
- Negative results : Publish failed attempts (e.g., incompatible catalysts) to guide future work. Collaborative platforms (e.g., ORCID-linked datasets) enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
